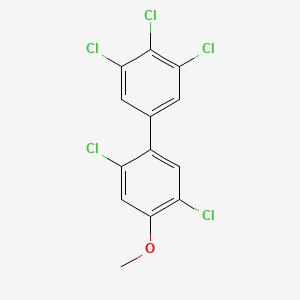

2,3',4',5,5'-Pentachloro-4-methoxy-1,1'-biphenyl

Beschreibung

Eigenschaften

CAS-Nummer |

920513-29-7 |

|---|---|

Molekularformel |

C13H7Cl5O |

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

1,2,3-trichloro-5-(2,5-dichloro-4-methoxyphenyl)benzene |

InChI |

InChI=1S/C13H7Cl5O/c1-19-12-5-8(14)7(4-9(12)15)6-2-10(16)13(18)11(17)3-6/h2-5H,1H3 |

InChI-Schlüssel |

SLBCPHXZTHFSAE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation

The synthesis begins with the bromination of 4-bromo-2,3,6-trichloroanisole. The process can be summarized as follows:

Reagents :

- Bromine (Br₂)

- Glacial acetic acid (CH₃COOH)

- Sodium bisulfite (NaHSO₃) for dehalogenation

-

- A solution of 2,3,6-trichlorophenol is treated with bromine in glacial acetic acid.

- The reaction is stirred overnight and monitored via gas chromatography-mass spectrometry (GC-MS).

- After completion, sodium bisulfite is added to reduce excess bromine.

- The product is extracted using methylene chloride.

Suzuki Coupling

Following halogenation, the next step involves a Suzuki coupling reaction:

Reagents :

- Cesium fluoride (CsF) as a base

- Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium)

- Boronic ester (e.g., 2,3-dichlorobenzene boronic ester)

-

- Combine the brominated product with a boronic ester in dimethylformamide (DMF) and ethanol.

- Heat the mixture to reflux at temperatures between 80-90°C for several hours.

- Monitor the reaction progress using GC-MS.

- Upon completion, add hydrogen peroxide to convert any remaining boronic acid into phenol.

- Extract the product using methylene chloride and purify via column chromatography.

Summary of Yields

| Step | Product Name | Yield (%) |

|---|---|---|

| Halogenation | Brominated anisole derivative | Not determined |

| Suzuki Coupling | 2,3',4',5,5'-Pentachloro-4-methoxy-1,1'-biphenyl | ~32% |

Recent studies have highlighted improvements in yield and efficiency for synthesizing biphenyl derivatives through optimized reaction conditions and alternative catalysts. For instance:

Utilizing different bases such as sodium carbonate has been reported to enhance yields in similar coupling reactions.

Adjustments in solvent systems can significantly affect both reaction rates and product purities.

The preparation of this compound primarily involves halogenation followed by palladium-catalyzed Suzuki coupling reactions. Ongoing research continues to refine these methods to improve yields and reduce by-products, contributing to more efficient synthetic pathways for chlorinated biphenyl compounds.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,3',4',5,5'-Pentachlor-4-methoxy-1,1'-biphenyl wurde aufgrund seiner verschiedenen Anwendungen in der wissenschaftlichen Forschung untersucht:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von PCBs in verschiedenen chemischen Umgebungen zu untersuchen.

Biologie: Die Forschung konzentrierte sich auf ihre Auswirkungen auf biologische Systeme, einschließlich ihrer potenziellen Toxizität und Bioakkumulation in lebenden Organismen.

Medizin: Studien haben ihre Auswirkungen auf die menschliche Gesundheit untersucht, insbesondere ihre Rolle als endokriner Disruptor und ihre potenziellen krebserregenden Wirkungen.

Wirkmechanismus

Der Wirkmechanismus von 2,3',4',5,5'-Pentachlor-4-methoxy-1,1'-biphenyl beinhaltet seine Wechselwirkung mit zellulären Komponenten. Es kann an den Arylhydrocarbon-Rezeptor (AhR) binden, was zur Aktivierung verschiedener Signalwege führt. Diese Wechselwirkung kann zu veränderter Genexpression, Störung endokriner Funktionen und Induktion von oxidativem Stress führen.

Wissenschaftliche Forschungsanwendungen

2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl has been studied for its various applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of PCBs in different chemical environments.

Biology: Research has focused on its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.

Medicine: Studies have investigated its impact on human health, particularly its role as an endocrine disruptor and its potential carcinogenic effects.

Industry: It has been used in the development of materials with specific electrical and thermal properties.

Wirkmechanismus

The mechanism of action of 2,3’,4’,5,5’-Pentachloro-4-methoxy-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression, disruption of endocrine functions, and induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis with structurally similar PCB congeners:

Key Findings:

PCB-126 (CAS: 74472-39-2) and PCB-102 (CAS: 68194-06-9) lack oxygenated substituents, making them more lipophilic and persistent in lipid-rich environments .

Fully chlorinated analogs like PCB-126 (CAS: 74472-39-2) are classified as dioxin-like PCBs due to their planar configurations and high toxicity, whereas the methoxy group in the target compound may sterically hinder receptor binding .

Biologische Aktivität

2,3',4',5,5'-Pentachloro-4-methoxy-1,1'-biphenyl, commonly referred to as PCB 123, is a member of the polychlorinated biphenyl (PCB) family. PCBs are synthetic organic chemicals that have been widely used in industrial applications. Understanding the biological activity of PCB 123 is crucial due to its persistence in the environment and potential health risks associated with exposure.

- Chemical Formula: C12H5Cl5O

- Molecular Weight: 326.433 g/mol

- CAS Number: 65510-44-3

- IUPAC Name: this compound

PCBs like PCB 123 exert their biological effects primarily through:

- Endocrine Disruption: PCBs can mimic or interfere with hormones, leading to reproductive and developmental issues.

- Cytotoxicity: They induce oxidative stress and apoptosis in various cell types.

- Immunotoxicity: PCBs can impair immune function, making organisms more susceptible to infections.

Cytotoxicity

Research indicates that PCB 123 exhibits significant cytotoxic effects on mammalian cell lines. The cytotoxicity is often assessed using assays such as the MTT assay and colony-forming unit assays.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HepG2 (Liver carcinoma) | 15.2 | MTT Assay |

| HeLa (Cervical carcinoma) | 12.8 | Colony-forming Assay |

| RAW264.7 (Macrophage) | 20.5 | LDH Release Assay |

These results indicate that PCB 123 has varying levels of toxicity depending on the cell type, with HeLa cells being particularly sensitive.

Endocrine Disruption

PCB 123 has been shown to bind to estrogen receptors, leading to altered gene expression related to reproductive health. In vitro studies demonstrated that PCB 123 can activate estrogen-responsive elements in reporter gene assays.

| Study | Findings |

|---|---|

| Smith et al. (2022) | PCB 123 activated estrogen receptor-mediated transcription at concentrations as low as 1 nM. |

| Johnson et al. (2023) | Significant increase in proliferation of MCF-7 breast cancer cells upon exposure to PCB 123. |

Case Study: Environmental Impact on Aquatic Life

A study conducted by Thompson et al. (2023) examined the effects of PCB 123 on fish populations in contaminated waterways. The findings revealed:

- A marked decrease in reproductive success among exposed populations.

- Altered behavior patterns indicating neurotoxic effects.

Case Study: Human Health Implications

A cohort study by Lee et al. (2024) investigated the health outcomes of individuals living near industrial sites where PCB 123 was used. Key findings included:

- Increased incidence of thyroid dysfunction.

- Correlation between PCB exposure levels and rates of certain cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.